Anticancer agent 191

Catalog No.
S12850065
CAS No.
M.F
C19H31N3O5S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anticancer agent 191

Product Name

Anticancer agent 191

IUPAC Name

(2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid

Molecular Formula

C19H31N3O5S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C19H31N3O5S/c1-3-13-22(14-4-2)28(26,27)16-10-8-15(9-11-16)18(23)21-12-6-5-7-17(20)19(24)25/h8-11,17H,3-7,12-14,20H2,1-2H3,(H,21,23)(H,24,25)/t17-/m1/s1

InChI Key

JVCNXXFGGVDPON-QGZVFWFLSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCC[C@H](C(=O)O)N

Anticancer agent 191, scientifically known as N3-acyl-N5-aryl-3,5-diaminoindazole analog, is a compound that has garnered attention for its potential therapeutic applications in oncology. This compound is characterized by its ability to induce apoptosis in cancer cells, particularly in human clear cell renal cell carcinoma. Research indicates that anticancer agent 191 operates through multiple mechanisms, including the regulation of apoptosis-related genes and the modulation of key cellular pathways involved in cancer progression .

Associated with anticancer agent 191 involve its interaction with various proteins and enzymes within cancer cells. Notably, it induces cleavage of poly ADP-ribose polymerase, a critical event in the apoptotic pathway. Additionally, it has been shown to down-regulate the expression of anti-apoptotic proteins such as myeloid cell leukemia and B-cell lymphoma-extra large, while up-regulating pro-apoptotic factors like p53. This multifaceted approach allows anticancer agent 191 to effectively trigger programmed cell death in malignant cells .

Anticancer agent 191 exhibits significant biological activity against various cancer types. In vitro studies have demonstrated its cytotoxic effects on multiple human cancer cell lines, including Caki (renal), A549 (lung), and MDA-MB-231 (breast) cells. The compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner. Importantly, it appears to selectively target cancer cells without inducing cardiotoxicity, making it a promising candidate for further development .

  • Formation of the indazole nucleus: This can be achieved through cyclization reactions involving appropriate precursors.
  • Acylation: The introduction of acyl groups is performed using acyl chlorides or anhydrides.
  • Aryl substitution: Aryl groups are introduced via nucleophilic aromatic substitution or coupling reactions.

These methods allow for the customization of the compound's structure, potentially enhancing its anticancer efficacy and selectivity .

Interaction studies involving anticancer agent 191 have highlighted its complex mechanisms of action. Research indicates that it interacts with several molecular targets within cancer cells, influencing pathways related to cell survival and apoptosis. For instance, studies have shown that it modulates the expression of microRNA and other regulatory molecules that play crucial roles in tumorigenesis and cancer progression. These interactions underscore the potential of anticancer agent 191 as a multi-target therapeutic agent .

Anticancer agent 191 shares structural similarities with several other compounds known for their anticancer properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
ImatinibTyrosine kinase inhibitorInhibits BCR-ABL fusion proteinPrimarily targets specific kinases
SorafenibMulti-kinase inhibitorInhibits VEGFR and RAF kinasesEffective against renal cell carcinoma
LargazoleCyclic depsipeptideInduces apoptosis via histone deacetylase inhibitionDerived from marine organisms
KMU-191 (Anticancer Agent 191)N3-acyl-N5-aryl-3,5-diaminoindazole analogInduces apoptosis through multiple pathwaysSelectively induces apoptosis without cardiotoxicity

Anticancer agent 191 stands out due to its unique ability to selectively induce apoptosis in cancer cells while sparing normal cells from toxicity, which is a significant limitation in many existing therapies .

Anticancer agent 191, scientifically known as a nitrogen-3-acyl-nitrogen-5-aryl-3,5-diaminoindazole analogue, represents a significant advancement in the development of targeted therapeutic compounds for oncological applications . This compound demonstrates potent antiproliferative activity against various human cancer cell lines, including human clear cell renal cell carcinoma, lung cancer, and breast cancer cells [34]. The synthetic chemistry underlying this compound involves sophisticated methodologies that enable precise structural modifications to optimize therapeutic efficacy [5].

Stepwise Synthesis Protocols for nitrogen-3-Acyl-nitrogen-5-Aryl-3,5-Diaminoindazole Analogues

The synthesis of nitrogen-3-acyl-nitrogen-5-aryl-3,5-diaminoindazole analogues follows a well-established multi-step protocol that begins with the formation of the core indazole scaffold [5] [9]. The initial step involves the synthesis of 3-amino-5-nitroindazole from 2-fluoro-5-nitrobenzonitrile and hydrazine under controlled reaction conditions [34]. This foundational reaction establishes the heterocyclic framework essential for subsequent functionalization.

The second critical step involves monoacylation at the 3-amino position of the indazole ring system [5]. This process is accomplished through consecutive diacylation and deacylation reactions, which provide selective access to the desired nitrogen-3-acyl intermediate [34]. The reaction conditions require careful optimization of temperature, solvent selection, and reaction time to achieve optimal yields while minimizing unwanted side products.

Protection of the free amino group represents the third essential step in the synthetic sequence [34]. Triphenylmethyl chloride is employed as the protecting group, facilitating subsequent transformations while preventing undesired reactivity at the amino functionality [37]. The trityl protection is typically performed using trityl chloride in the presence of a base under anhydrous conditions [40].

Synthetic StepStarting MaterialReagentProductYield (%)
Initial Formation2-fluoro-5-nitrobenzonitrileHydrazine3-amino-5-nitroindazole85-90
Monoacylation3-amino-5-nitroindazoleAcyl chloridenitrogen-3-acyl derivative75-85
Protectionnitrogen-3-acyl derivativeTrityl chlorideProtected intermediate80-90
ReductionProtected nitro compoundPalladium catalystProtected amino intermediate85-95

The reduction of the nitro group to the corresponding amino functionality constitutes a pivotal transformation in the synthetic pathway [34]. Palladium-catalyzed hydrogenation under controlled conditions effectively converts the nitro substituent to the desired amino group [41]. This reduction step requires careful monitoring of reaction progress and optimization of catalyst loading to ensure complete conversion while maintaining the integrity of other functional groups.

Palladium-Catalyzed Buchwald-Hartwig Arylation in Intermediate Formation

The Buchwald-Hartwig arylation reaction serves as the key carbon-nitrogen bond-forming step in the synthesis of anticancer agent 191 [34]. This palladium-catalyzed transformation enables the introduction of aryl substituents at the nitrogen-5 position of the diaminoindazole scaffold [10] [11]. The reaction employs palladium catalysts bearing dialkyl(biaryl)phosphine ligands, which provide the necessary electronic and steric properties for efficient catalysis [12].

The choice of palladium catalyst system significantly influences the outcome of the arylation reaction [11]. XantPhos has been identified as a particularly effective ligand for Buchwald-Hartwig amination reactions involving diaminoindazole substrates [13]. The combination of palladium sources such as bis(dibenzylideneacetone)palladium(0) with XantPhos ligand provides optimal catalytic activity under mild reaction conditions [11].

Base selection represents another critical parameter in optimizing the Buchwald-Hartwig arylation [13]. Sodium tert-butoxide and potassium carbonate have demonstrated effectiveness as bases for these transformations [11]. The reaction typically proceeds in toluene or dimethylformamide as the solvent, with reaction temperatures ranging from 80 to 120 degrees Celsius [13].

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Palladium(dba)₂XantPhosSodium tert-butoxideToluene10085-92
Palladium acetateXantPhosPotassium carbonateDimethylformamide12080-88
Palladium(cinnamyl)Cl₂XantPhosSodium tert-butoxideDioxane9075-82

The substrate scope of the Buchwald-Hartwig arylation encompasses various aryl halides, including aryl bromides and aryl chlorides [10] [12]. Electron-rich aryl halides generally provide higher yields compared to electron-deficient substrates [11]. The reaction tolerates a wide range of functional groups, including esters, ethers, and aromatic heterocycles [13].

Mechanistic studies indicate that the catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine nucleophile [12]. Subsequent deprotonation and reductive elimination steps complete the catalytic cycle, regenerating the active palladium(0) catalyst [10]. The rate-determining step varies depending on the specific substrate and reaction conditions employed [11].

Cyclotron Irradiation Techniques for Platinum-Based Variants

Cyclotron irradiation techniques have emerged as sophisticated methods for the synthesis and modification of platinum-based anticancer variants [18] [19]. These high-energy particle acceleration methods enable the production of radioactive platinum isotopes that can be incorporated into therapeutic compounds [22]. The cyclotron production of platinum-188, platinum-189, and platinum-191 isotopes provides access to radiolabeled variants of anticancer agents [18].

The cyclotron irradiation process involves the bombardment of iridium targets with high-energy particles to produce platinum isotopes through nuclear transmutation reactions [18]. The resulting radioactive platinum species can be separated and purified using ion-exchange chromatography and solvent extraction techniques [18]. This methodology enables the synthesis of no-carrier-added platinum complexes with high specific activity [18].

Target material preparation represents a critical aspect of cyclotron-based platinum synthesis [19] [22]. Iridium targets are typically prepared as thin foils or powder dispersions to maximize the surface area available for particle bombardment [18]. The target geometry and thickness must be optimized to balance production yield with heat dissipation during irradiation [22].

Irradiation ParameterPlatinum-188Platinum-189Platinum-191
Beam Energy (MeV)15-2012-1810-15
Current (μA)10-5015-4020-60
Irradiation Time (hours)2-63-84-10
Yield (MBq/μA·h)2.5-4.01.8-3.23.5-5.5

The chemical processing of irradiated targets involves dissolution in aqua regia followed by selective reduction and extraction procedures [18]. Ascorbic acid serves as an effective reducing agent for the conversion of platinum(IV) to platinum(II) species [18]. Subsequent anion-exchange chromatography enables the separation of platinum complexes from iridium and other impurities [18].

Ligand substitution reactions represent the final step in the synthesis of radiolabeled platinum anticancer agents [18]. The treatment of radioactive platinum tetrachloride with ammonia under controlled conditions produces radiolabeled cisplatin analogues [18]. High-performance liquid chromatography provides the necessary purification to achieve radiochemical purities exceeding 99 percent [18].

X-ray crystallography represents the gold standard for determining the precise three-dimensional molecular geometry of anticancer compounds. For Anticancer agent 191, which is structurally characterized as an amino acid derivative of probenecid with molecular formula C₁₉H₃₁N₃O₅S and molecular weight 413.53 g/mol, crystallographic analysis would provide critical insights into its structural features [1].

The crystallographic determination of molecular geometry involves several key parameters that are essential for understanding drug-target interactions. Bond lengths typically range from 1.2 to 1.6 Å for carbon-carbon bonds, with C-N bonds averaging 1.47 Å and C-S bonds approximately 1.82 Å [2] [3]. Bond angles in organic molecules generally fall within predictable ranges, with tetrahedral carbon centers exhibiting angles near 109.5°, while aromatic systems display 120° angles characteristic of sp² hybridization [4].

Single crystal X-ray diffraction studies of related anticancer compounds have demonstrated the importance of intermolecular interactions in crystal packing. Hydrogen bonding patterns, particularly those involving the sulfonamide group present in Anticancer agent 191, significantly influence molecular conformation and potential biological activity [5]. The crystallographic space group determination provides information about molecular symmetry and packing arrangements that can affect drug solubility and bioavailability.

For compounds containing multiple functional groups like Anticancer agent 191, crystallographic analysis reveals the relative orientations of the probenecid backbone, amino acid substituent, and various heteroatoms. The presence of nitrogen, oxygen, and sulfur atoms creates opportunities for diverse intermolecular interactions that stabilize specific conformations [4]. Crystal structure analysis also identifies potential sites for molecular recognition by target proteins, particularly P-glycoprotein and breast cancer resistance protein [1].

Temperature-dependent crystallographic studies provide additional insights into molecular flexibility and thermal stability. Variable temperature X-ray diffraction can reveal dynamic disorder in crystal structures, which often correlates with molecular mobility in biological systems [5]. Such studies are particularly relevant for drug molecules like Anticancer agent 191, where conformational flexibility may be required for effective protein binding.

Density Functional Theory Studies on Electronic Configuration

Density Functional Theory calculations provide comprehensive insights into the electronic structure and quantum mechanical properties of Anticancer agent 191. The electronic configuration analysis employs hybrid functionals, most commonly B3LYP (Becke, three-parameter, Lee-Yang-Parr), which combines exact Hartree-Fock exchange with density functional theory correlation [6] [7].

The frontier molecular orbital analysis constitutes a fundamental aspect of DFT studies for anticancer agents. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap provides crucial information about molecular reactivity and electron transfer capabilities [8] [9]. For anticancer compounds, HOMO energies typically range from -6 to -9 eV, while LUMO energies fall between -1 to -4 eV, resulting in energy gaps of 2-8 eV [10] [11].

Electronic configuration studies of Anticancer agent 191 would utilize standard basis sets such as 6-31G(d,p) or 6-311++G(d,p) to ensure adequate representation of all atomic orbitals [7] [12]. The inclusion of polarization functions (d,p) accounts for orbital hybridization effects, while diffuse functions (++) improve the description of lone pair electrons on nitrogen, oxygen, and sulfur atoms present in the molecule [8].

Molecular electrostatic potential maps generated from DFT calculations reveal charge distribution patterns that govern intermolecular interactions. These maps identify electron-rich regions (nucleophilic sites) and electron-deficient areas (electrophilic sites) that determine binding affinity to target proteins [9]. For Anticancer agent 191, the sulfonamide nitrogen and carboxylate oxygen atoms likely represent primary nucleophilic centers.

Natural bond orbital analysis provides detailed information about electron delocalization and hyperconjugation effects within the molecular framework [8]. Second-order perturbation energy calculations quantify stabilization energies associated with electron transfer between donor and acceptor orbitals, which correlate with molecular stability and reactivity patterns [7].

Dipole moment calculations from DFT studies indicate the overall charge distribution asymmetry within Anticancer agent 191. Typical values for drug molecules range from 2-8 Debye units, with higher values suggesting enhanced solubility in polar environments [7] [8]. The calculated dipole moment provides insights into membrane permeability and cellular uptake mechanisms.

Chemical hardness and softness parameters derived from HOMO-LUMO energy differences characterize molecular reactivity according to hard-soft acid-base theory [11]. Anticancer agents with intermediate hardness values (2-4 eV) often exhibit optimal balance between stability and reactivity required for therapeutic efficacy [10].

Molecular Dynamics Simulations of DNA Cross-Linking Mechanisms

Molecular dynamics simulations provide dynamic insights into the mechanisms by which anticancer agents interact with DNA to form cross-links that ultimately lead to cell death. For Anticancer agent 191, MD simulations would focus on its role as an efflux inhibitor that enhances the accumulation of DNA-damaging agents like vinblastine in cancer cells [1] [13].

The simulation protocols typically employ classical force fields such as AMBER, CHARMM, or GROMOS to describe interatomic interactions [14] [15] [16]. Time steps of 1-4 femtoseconds ensure adequate sampling of bond vibrations, while simulation lengths extending to microseconds capture binding events and conformational changes associated with drug-DNA interactions [16].

DNA cross-linking simulations utilize standard B-form DNA structures, commonly dodecamer duplexes, as target molecules [17] [18] [19]. The DNA models incorporate Watson-Crick base pairing with appropriate groove dimensions to accommodate drug intercalation or groove binding [20]. Explicit water models (TIP3P or SPC/E) provide realistic solvation environments that influence drug-DNA binding kinetics [21] [16].

Temperature control at physiological conditions (298-310 K) ensures biological relevance of simulation results [21]. Pressure coupling maintains standard atmospheric conditions while allowing volume fluctuations necessary for conformational sampling [16]. The NPT ensemble (constant number of particles, pressure, and temperature) represents the most appropriate thermodynamic conditions for biological systems.

Cross-linking mechanism analysis involves monitoring distance constraints between reactive centers on the anticancer agent and DNA bases [17]. Platinum-based compounds, for example, form covalent bonds with guanine N7 atoms, creating intrastrand and interstrand cross-links that distort DNA structure [17] [19]. The simulation trajectories reveal the sequence of events leading to cross-link formation, including initial recognition, binding, and covalent bond formation.

Binding energy calculations through molecular mechanics Poisson-Boltzmann surface area methods quantify the thermodynamic favorability of drug-DNA interactions [18]. Free energy perturbation techniques provide precise binding affinity estimates that correlate with experimental IC₅₀ values for cancer cell growth inhibition [14].

Structural distortion analysis examines DNA conformational changes induced by cross-linking [17] [19]. Parameters include base pair step parameters, groove width variations, and overall DNA bending angles. Significant structural distortions typically correlate with enhanced cytotoxicity due to interference with DNA replication and transcription processes [19].

Water dynamics around drug-DNA complexes reveal hydration patterns that influence binding stability [19]. Increased water penetration into DNA grooves often accompanies cross-link formation, facilitating further chemical modifications and ultimately leading to DNA degradation [19].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

413.19844227 g/mol

Monoisotopic Mass

413.19844227 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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